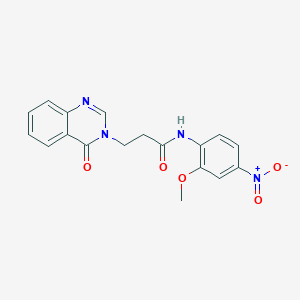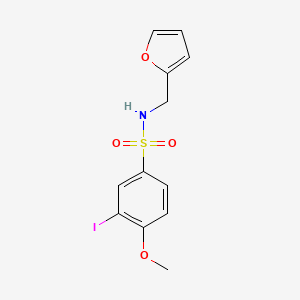![molecular formula C20H23NO4S2 B4196218 1-[2,2-Bis(benzenesulfonyl)ethenyl]-4-methylpiperidine](/img/structure/B4196218.png)
1-[2,2-Bis(benzenesulfonyl)ethenyl]-4-methylpiperidine
Overview
Description
1-[2,2-Bis(benzenesulfonyl)ethenyl]-4-methylpiperidine is a complex organic compound characterized by the presence of a piperidine ring substituted with a vinyl group bearing two phenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,2-Bis(benzenesulfonyl)ethenyl]-4-methylpiperidine typically involves the reaction of 4-methylpiperidine with a vinyl sulfone derivative. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-carbon bonds . The reaction conditions often include the use of boron reagents and mild reaction temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The scalability of this method makes it suitable for industrial applications, ensuring consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions
1-[2,2-Bis(benzenesulfonyl)ethenyl]-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone groups to sulfides.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions include various sulfone and sulfide derivatives, as well as substituted piperidine compounds. These products can be further utilized in different chemical and industrial applications.
Scientific Research Applications
1-[2,2-Bis(benzenesulfonyl)ethenyl]-4-methylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2,2-Bis(benzenesulfonyl)ethenyl]-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The phenylsulfonyl groups play a crucial role in its reactivity, enabling the compound to participate in various chemical transformations. The piperidine ring provides structural stability and enhances its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
trans-1,2-Bis(phenylsulfonyl)ethylene: Shares the phenylsulfonyl groups but lacks the piperidine ring.
Phenyl vinyl sulfone: Contains a vinyl sulfone group but differs in the overall structure.
Methyl phenyl sulfone: Similar sulfone functionality but lacks the vinyl and piperidine components.
Uniqueness
1-[2,2-Bis(benzenesulfonyl)ethenyl]-4-methylpiperidine is unique due to the combination of the piperidine ring and the bis(phenylsulfonyl)vinyl group. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S2/c1-17-12-14-21(15-13-17)16-20(26(22,23)18-8-4-2-5-9-18)27(24,25)19-10-6-3-7-11-19/h2-11,16-17H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLUOSAOYRSYNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C=C(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine hydrochloride](/img/structure/B4196144.png)
![3-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4196154.png)
![3-Methoxy-4-[(3-methylphenyl)methoxy]benzonitrile](/img/structure/B4196166.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(2-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4196179.png)
![N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B4196184.png)
![2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4196192.png)
![N-(2,3-dimethylphenyl)-2-[(1-phenylethyl)amino]-2-thioxoacetamide](/img/structure/B4196210.png)
![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B4196224.png)
![3-iodo-4-methoxy-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4196229.png)

![N-[4-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2,5-dimethoxyphenyl]benzamide](/img/structure/B4196247.png)

![3-Ethoxy-4-[(3-fluorophenyl)methoxy]benzonitrile](/img/structure/B4196253.png)
